(E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one , also known by its chemical structure, is a compound with interesting pharmacological properties. It belongs to the class of chalcones , which are α,β-unsaturated ketones. The presence of the furan ring and the pyrazole moiety suggests potential bioactivity.
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions and cyclization. Researchers have explored various synthetic routes, such as Claisen-Schmidt condensation or Aldol condensation , followed by cyclization using acidic or basic conditions. The choice of reagents and conditions significantly impacts the yield and stereochemistry of the product.
Molecular Structure Analysis
The molecular formula of this compound is C~17~H~14~N~2~O~2~ . Its structure consists of a furan ring, a pyrazole ring, and a conjugated enone system. The E-configuration indicates that the double bond is in the trans conformation. The phenyl and methyl groups contribute to its overall shape and reactivity.
Chemical Reactions Analysis
(E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including nucleophilic additions, oxidation, and reduction. Researchers have explored its reactivity towards amines , hydrazines , and organometallic reagents . These reactions can lead to the formation of derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 100-120°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone , ethanol , and chloroform .
- Color : The compound appears as a yellow crystalline solid .
Scientific Research Applications
Antioxidant Activity
The compound shows promising applications in the field of antioxidants. A study by Prabakaran, Manivarman, & Bharanidharan (2021) synthesized a series of derivatives structurally similar to the given compound and found that these compounds exhibited potential antioxidant activities, as evidenced by in vitro-antioxidant activity against DPPH. The molecular docking analysis revealed strong interactions with protein tyrosine kinase, suggesting potential therapeutic applications Prabakaran et al., 2021.
Antimicrobial Activity
Research indicates significant antimicrobial potential for this class of compounds. Hamed et al. (2020) synthesized chitosan Schiff bases using derivatives of this compound and reported notable antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi Hamed et al., 2020. Rani, Yusuf, Khan, Sahota, & Pandove (2015) synthesized pyrazoline derivatives and observed potent antibacterial activities against various bacteria, suggesting a promising avenue for antimicrobial drug development Rani et al., 2015.
Anti-inflammatory and Antibacterial Properties
Ravula, Babu, Manich, Rika, Chary, & Ch (2016) synthesized novel pyrazoline derivatives and found that they showed high anti-inflammatory and antibacterial activities. Their research suggests these compounds could serve as molecular templates for the development of new anti-inflammatory drugs Ravula et al., 2016.
Structural Analysis
Research into the crystal structures of similar compounds has provided insights into their stereochemical peculiarities, which may inform further pharmaceutical development. Borisova et al. (2016) studied the crystal structures of related compounds, providing valuable data on their molecular geometry and potential reactivity Borisova et al., 2016.
Safety And Hazards
While there is limited information on the safety profile of this compound, researchers should exercise caution during handling and synthesis. Standard laboratory safety practices apply.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
- Derivatives : Synthesize and evaluate derivatives to enhance bioactivity.
- Structural Modifications : Explore modifications to improve solubility and pharmacokinetics.
Please note that this analysis is based on existing knowledge, and further studies are essential to fully understand the compound’s properties and applications . 🧪🔬
properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-13-14(9-10-16(20)17-8-5-11-21-17)12-19(18-13)15-6-3-2-4-7-15/h2-12H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVOLMJVAMYQLE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one |
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